

Iadademstat: A Technical Deep Dive into its Impact on Hematopoietic Stem Cells

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Compound of Interest

Compound Name: ORY-1001(trans)

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Executive Summary

Iadademstat (ORY-1001) is a potent and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). This enzyme plays a critical role in hematopoietic stem cell function and is frequently dysregulated in hematologic malignancies, particularly Acute Myeloid Leukemia (AML). By targeting LSD1, iadademstat promotes the differentiation of leukemic blasts and reduces the leukemic stem cell burden, offering a promising therapeutic strategy for AML and other cancers. This document provides a comprehensive overview of iadademstat's mechanism of action, its effects on hematopoietic stem cells, and a summary of key preclinical and clinical findings.

Introduction to Iadademstat and its Target: LSD1

Iadademstat is an orally bioavailable, covalent inhibitor of LSD1.^{[1][2][3]} LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It is also involved in the demethylation of other non-histone substrates.

LSD1 is highly expressed in hematopoietic stem cells and myeloblasts and is essential for their proliferation and for terminal differentiation during normal hematopoiesis.^{[1][4]} In certain subtypes of AML, particularly those with MLL translocations, LSD1 is a key factor in maintaining

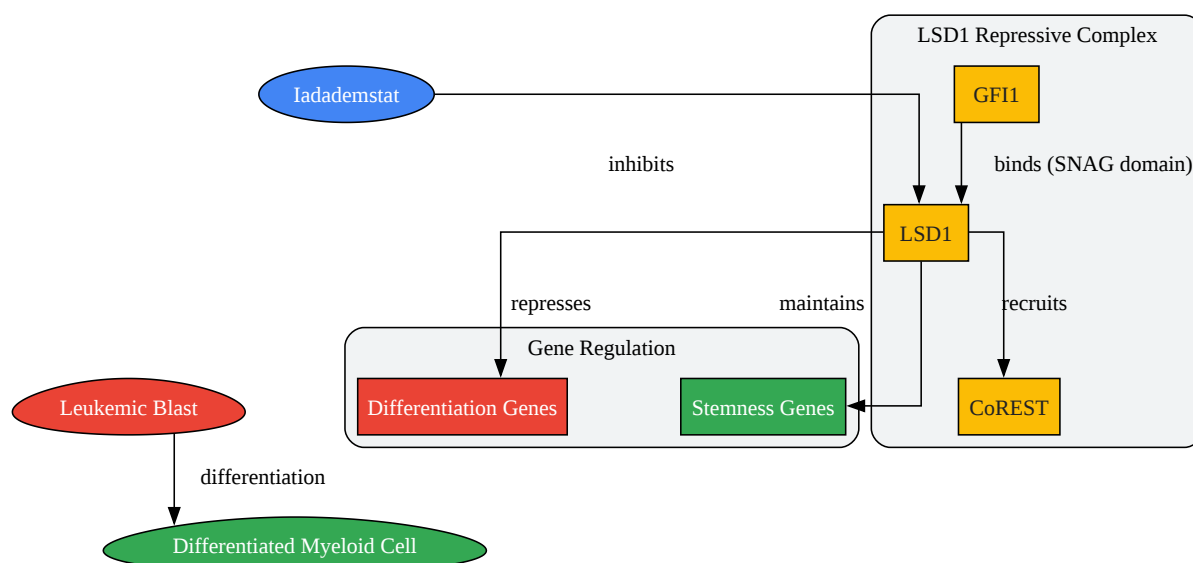
the differentiation block that is characteristic of the disease.^{[4][5]} It is also required for maintaining leukemic stem cell potential.^{[1][4]}

Mechanism of Action

Iadademstat exhibits a dual mechanism of action against LSD1:

- **Inhibition of Demethylase Activity:** Iadademstat covalently binds to the FAD cofactor in the catalytic center of LSD1, directly inhibiting its enzymatic activity.^[2] This leads to an increase in H3K4 methylation at the promoters of differentiation-associated genes, promoting their expression.
- **Disruption of Scaffolding Function:** LSD1 acts as a scaffold for the formation of transcriptional repressor complexes.^[6] In myeloid cells, it interacts with transcription factors like GFI1 and GFI1B through their SNAG domains, recruiting the CoREST repressor complex to chromatin.^{[1][2][6]} Iadademstat's binding to LSD1 causes a steric hindrance that disrupts the interaction between LSD1 and GFI-1, leading to the dissociation of the repressor complex and the activation of genes responsible for myeloid differentiation.^[2]

The inhibition of LSD1 by iadademstat ultimately leads to a shift in gene expression from a proliferative signature to a differentiation signature in AML cells.^[6]



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Caption: Iadademstat's Mechanism of Action.

Impact on Hematopoietic and Leukemic Stem Cells

Preclinical studies have demonstrated that iadademstat effectively targets leukemic stem cells (LSCs). By inhibiting LSD1, iadademstat compromises the self-renewal capacity of LSCs and induces their differentiation.[1][2] This is a critical therapeutic effect, as the persistence of LSCs is a major cause of relapse in AML.[6]

In breast cancer models, iadademstat has been shown to target SOX2-driven cancer stem cells.[7] SOX2 is a key transcription factor involved in maintaining pluripotency and stemness.[8] The inhibition of LSD1 by iadademstat prevents the activation of a stemness-specific SOX2 enhancer, leading to a reduction in the cancer stem cell population.[7] While this has been

demonstrated in breast cancer, the role of SOX2 in hematopoietic stem cell regulation suggests a potential parallel mechanism in hematologic malignancies.

Quantitative Data from Clinical Trials

Iadademstat has been evaluated in several clinical trials, primarily in patients with AML. The following tables summarize key efficacy data from these studies.

Table 1: Iadademstat Monotherapy in Relapsed/Refractory AML (Phase I)

Parameter	Value	Reference
Patient Population	Relapsed/Refractory AML	[1] [5]
Number of Patients	41 (27 dose-escalation, 14 extension)	[5]
Dosing	5-220 µg/m ² /d (dose-escalation)	[1] [9]
Recommended Dose	140 µg/m ² /d	[1] [9]
Complete Remission with Incomplete Count Recovery (CRi)	1 patient	[1] [5]
Hematologic Improvements	Observed in several patients	[5]
Key Observation	Induction of blast differentiation, especially in patients with MLL translocations.	[1] [5]

Table 2: ALICE Trial - Iadademstat in Combination with Azacitidine in Unfit AML Patients (First Line)

Parameter	Value	Reference
Patient Population	Previously untreated, unfit AML patients	[6]
Number of Evaluable Patients	27	[6]
Overall Response Rate (ORR)	81%	[6]
CR/CRi Rate	64%	[6]
Transfusion Independence in CR/CRi Patients	71%	[6]
MRD Negativity by Flow Cytometry in Evaluable CR/CRi Patients	82%	[6]
Median Duration of Response (DoR) for CR/CRi	Not reached (95% CI 10.1 mo, NE)	[6]
Median Overall Survival (OS) for CR/CRi Patients	~14.3 months	[6]

Table 3: ALICE-2 Trial - ladademstat in Combination with Azacitidine and Venetoclax in Newly Diagnosed AML

Parameter	Value	Reference
Patient Population	Newly diagnosed AML	[10] [11]
Number of Patients	10	[10]
Overall Response Rate (ORR)	100%	[10] [11] [12]
Composite Complete Remission (CCR) Rate	90%	[10] [11] [12]
Strict Complete Remission (CR) Rate	80%	[10] [11] [12]
Transition to Allogeneic HSCT	70%	[10] [11] [13]
6-month Overall Survival (OS)	66%	[10] [11] [13]

Table 4: FRIDA Trial - Iadademstat in Combination with Gilteritinib in FLT3-mutant Relapsed/Refractory AML

Parameter	Value	Reference
Patient Population	FLT3-mutant relapsed/refractory AML	[10]
Number of Evaluable Patients (at expansion dose)	15	[10]
Composite Complete Remission (CCR) Rate	67% (10/15 patients)	[10]
CR + CRh Rate	47% (7/15 patients)	[10]

Experimental Protocols

Detailed experimental protocols for the key experiments cited are crucial for reproducibility and further research. While specific, exhaustive protocols are often proprietary or detailed within supplementary materials of publications, the general methodologies are outlined below.

5.1. In Vitro AML Cell Differentiation Assays

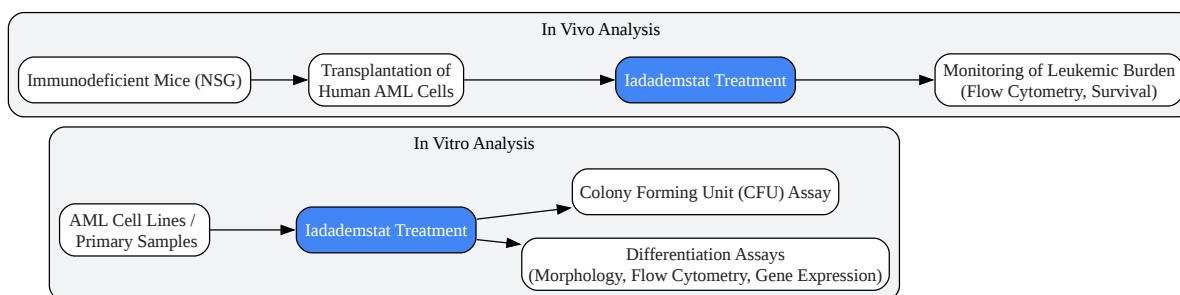
- Objective: To assess the ability of iadademstat to induce differentiation of AML cell lines.
- Methodology:
 - AML cell lines (e.g., those with MLL rearrangements) are cultured in appropriate media.
 - Cells are treated with a range of concentrations of iadademstat or vehicle control for a specified period (e.g., 4-7 days).
 - Differentiation is assessed by:
 - Morphological analysis: Giemsa staining of cytopins to observe changes in cell morphology indicative of maturation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation).
 - Flow cytometry: Staining for myeloid differentiation markers such as CD11b, CD14, and CD86.
 - Gene expression analysis: Quantitative PCR (qPCR) or RNA sequencing to measure the expression of differentiation-associated genes.

5.2. Leukemic Stem Cell Assays

- Objective: To evaluate the effect of iadademstat on the self-renewal and propagation of LSCs.
- Methodology:
 - Colony-Forming Unit (CFU) Assay:
 - Primary AML patient samples or AML cell lines are treated with iadademstat or vehicle control.
 - Cells are plated in methylcellulose-based media that supports the growth of hematopoietic colonies.
 - After 10-14 days, the number and type of colonies are enumerated. A reduction in colony formation indicates an impairment of self-renewal capacity.

- In Vivo Xenotransplantation Models:

- Immunodeficient mice (e.g., NSG mice) are sublethally irradiated.
- Human AML cells (from cell lines or primary patient samples) are transplanted into the mice via tail vein injection.
- Once engraftment is established (confirmed by measuring human CD45+ cells in peripheral blood), mice are treated with iadademstat or vehicle control.
- The leukemic burden is monitored over time by flow cytometry of peripheral blood and bone marrow.
- Survival of the mice is also a key endpoint.

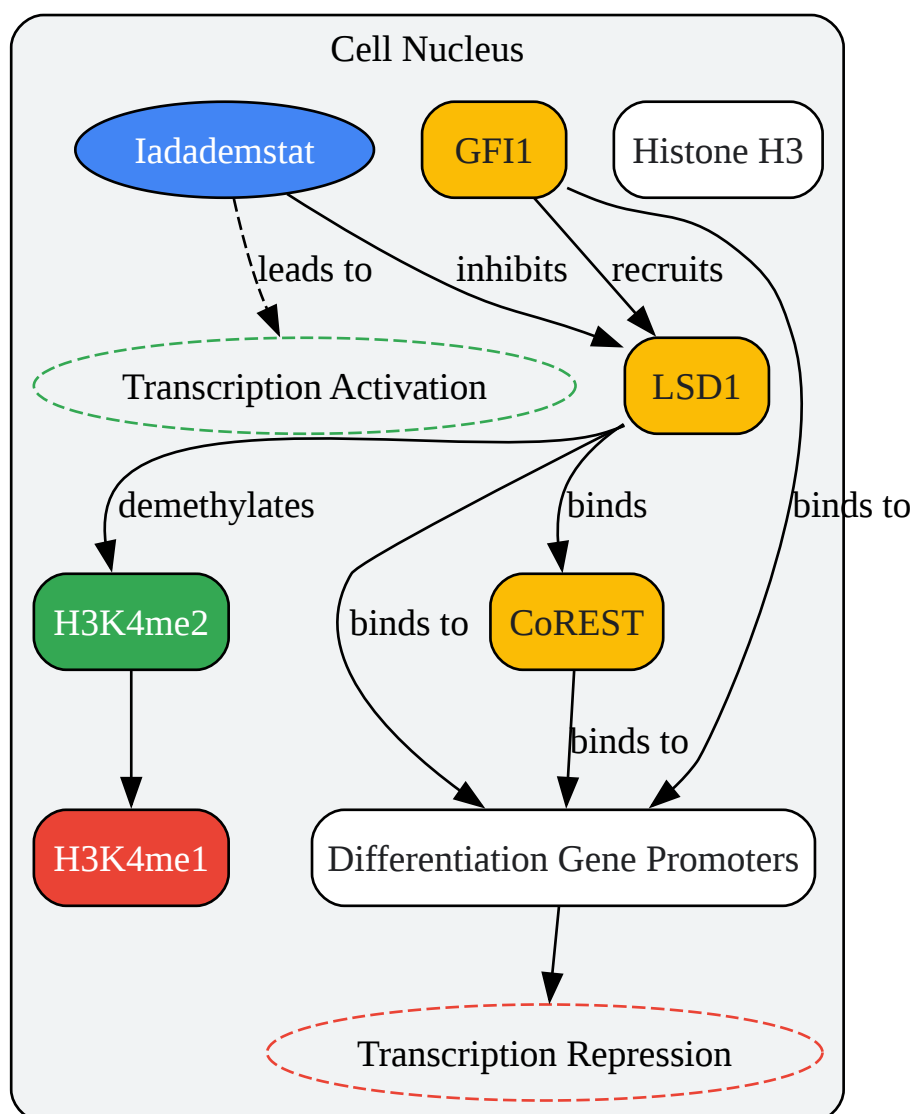


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Caption: Preclinical Experimental Workflow for iadademstat.

Signaling Pathways

The primary signaling pathway affected by iadademstat is the epigenetic regulation of gene expression mediated by the LSD1/CoREST complex.



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Caption: LSD1 Signaling Pathway and Iadademstat Inhibition.

Conclusion

Iadademstat represents a promising epigenetic therapy that targets the fundamental mechanisms of hematopoietic stem cell dysregulation in AML. Its ability to induce differentiation and target the leukemic stem cell population addresses a critical unmet need in the treatment of this disease. The encouraging results from clinical trials, particularly in combination with other agents, suggest that iadademstat has the potential to become a valuable component of

AML treatment regimens. Further research into the broader applications of iadademstat in other hematologic malignancies and solid tumors is warranted.

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